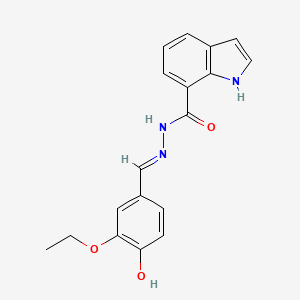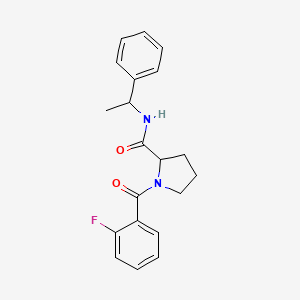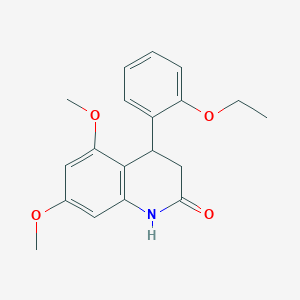
N'-(3-ethoxy-4-hydroxybenzylidene)-1H-indole-7-carbohydrazide
説明
N-(3-ethoxy-4-hydroxybenzylidene)-1H-indole-7-carbohydrazide, also known as EHI, is a synthetic compound that has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. EHI belongs to the class of hydrazones, which are compounds that contain a carbon-nitrogen double bond and a nitrogen-hydrogen bond.
作用機序
The mechanism of action of N'-(3-ethoxy-4-hydroxybenzylidene)-1H-indole-7-carbohydrazide varies depending on its application. In cancer cells, N'-(3-ethoxy-4-hydroxybenzylidene)-1H-indole-7-carbohydrazide induces apoptosis through the activation of caspases, which are enzymes that play a key role in programmed cell death. N'-(3-ethoxy-4-hydroxybenzylidene)-1H-indole-7-carbohydrazide has also been shown to inhibit the activity of certain proteins that are involved in cell proliferation and survival.
In plant pathogens, N'-(3-ethoxy-4-hydroxybenzylidene)-1H-indole-7-carbohydrazide inhibits the growth of fungal hyphae by disrupting the cell wall and plasma membrane. N'-(3-ethoxy-4-hydroxybenzylidene)-1H-indole-7-carbohydrazide has also been shown to induce the production of reactive oxygen species (ROS) in plant cells, which can lead to oxidative stress and cell death.
In materials science, N'-(3-ethoxy-4-hydroxybenzylidene)-1H-indole-7-carbohydrazide exhibits good electron transporting properties due to its planar structure and conjugated system of double bonds. N'-(3-ethoxy-4-hydroxybenzylidene)-1H-indole-7-carbohydrazide can transport electrons efficiently through its pi-conjugated system, making it a potential candidate for use in electronic devices.
Biochemical and Physiological Effects:
N'-(3-ethoxy-4-hydroxybenzylidene)-1H-indole-7-carbohydrazide has been shown to have various biochemical and physiological effects depending on its application. In cancer cells, N'-(3-ethoxy-4-hydroxybenzylidene)-1H-indole-7-carbohydrazide can induce apoptosis and inhibit cell proliferation. In addition, N'-(3-ethoxy-4-hydroxybenzylidene)-1H-indole-7-carbohydrazide has been shown to inhibit the activity of certain proteins that are involved in angiogenesis, the process by which new blood vessels are formed.
In plant cells, N'-(3-ethoxy-4-hydroxybenzylidene)-1H-indole-7-carbohydrazide can induce the production of ROS, which can lead to oxidative stress and cell death. N'-(3-ethoxy-4-hydroxybenzylidene)-1H-indole-7-carbohydrazide has also been shown to inhibit the activity of certain enzymes that are involved in the biosynthesis of plant hormones.
In materials science, N'-(3-ethoxy-4-hydroxybenzylidene)-1H-indole-7-carbohydrazide exhibits good electron transporting properties due to its planar structure and conjugated system of double bonds. N'-(3-ethoxy-4-hydroxybenzylidene)-1H-indole-7-carbohydrazide can transport electrons efficiently through its pi-conjugated system, making it a potential candidate for use in electronic devices.
実験室実験の利点と制限
The advantages of using N'-(3-ethoxy-4-hydroxybenzylidene)-1H-indole-7-carbohydrazide in lab experiments include its synthetic accessibility, high purity, and well-studied properties. N'-(3-ethoxy-4-hydroxybenzylidene)-1H-indole-7-carbohydrazide has been extensively studied for its potential applications in various fields, making it a well-characterized compound.
The limitations of using N'-(3-ethoxy-4-hydroxybenzylidene)-1H-indole-7-carbohydrazide in lab experiments include its potential toxicity and limited solubility in certain solvents. N'-(3-ethoxy-4-hydroxybenzylidene)-1H-indole-7-carbohydrazide has been shown to have cytotoxic effects in certain cell lines, which may limit its use in certain applications. In addition, N'-(3-ethoxy-4-hydroxybenzylidene)-1H-indole-7-carbohydrazide has limited solubility in non-polar solvents, which may make it difficult to use in certain experimental procedures.
将来の方向性
There are several future directions for the study of N'-(3-ethoxy-4-hydroxybenzylidene)-1H-indole-7-carbohydrazide. In medicine, N'-(3-ethoxy-4-hydroxybenzylidene)-1H-indole-7-carbohydrazide could be further investigated for its potential applications in cancer therapy, particularly in combination with other anti-cancer agents. In addition, N'-(3-ethoxy-4-hydroxybenzylidene)-1H-indole-7-carbohydrazide could be studied for its potential applications in other diseases, such as inflammatory disorders.
In agriculture, N'-(3-ethoxy-4-hydroxybenzylidene)-1H-indole-7-carbohydrazide could be further investigated for its potential use as a biopesticide, particularly in combination with other natural compounds. In addition, N'-(3-ethoxy-4-hydroxybenzylidene)-1H-indole-7-carbohydrazide could be studied for its potential applications in plant growth regulation and stress response.
In materials science, N'-(3-ethoxy-4-hydroxybenzylidene)-1H-indole-7-carbohydrazide could be further investigated for its potential applications in organic electronics, particularly in the development of high-performance OLEDs and OPVs. In addition, N'-(3-ethoxy-4-hydroxybenzylidene)-1H-indole-7-carbohydrazide could be studied for its potential use in other electronic devices, such as field-effect transistors and sensors.
Conclusion:
In conclusion, N-(3-ethoxy-4-hydroxybenzylidene)-1H-indole-7-carbohydrazide, or N'-(3-ethoxy-4-hydroxybenzylidene)-1H-indole-7-carbohydrazide, is a synthetic compound that has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. N'-(3-ethoxy-4-hydroxybenzylidene)-1H-indole-7-carbohydrazide has been shown to have anti-cancer properties, anti-inflammatory properties, and biopesticidal properties. N'-(3-ethoxy-4-hydroxybenzylidene)-1H-indole-7-carbohydrazide exhibits good electron transporting properties, making it a potential candidate for use in electronic devices. Further studies are needed to fully understand the potential applications of N'-(3-ethoxy-4-hydroxybenzylidene)-1H-indole-7-carbohydrazide in these fields.
合成法
N'-(3-ethoxy-4-hydroxybenzylidene)-1H-indole-7-carbohydrazide can be synthesized through a multi-step process, starting with the reaction of 3-ethoxy-4-hydroxybenzaldehyde and hydrazine hydrate to form the corresponding hydrazone. This intermediate can then be reacted with indole-7-carboxylic acid to yield N'-(3-ethoxy-4-hydroxybenzylidene)-1H-indole-7-carbohydrazide. The synthesis of N'-(3-ethoxy-4-hydroxybenzylidene)-1H-indole-7-carbohydrazide has been optimized in recent years to improve its yield and purity.
科学的研究の応用
N'-(3-ethoxy-4-hydroxybenzylidene)-1H-indole-7-carbohydrazide has been studied for its potential applications in various scientific fields. In medicine, N'-(3-ethoxy-4-hydroxybenzylidene)-1H-indole-7-carbohydrazide has been investigated for its anti-cancer properties. Studies have shown that N'-(3-ethoxy-4-hydroxybenzylidene)-1H-indole-7-carbohydrazide can induce apoptosis, or programmed cell death, in cancer cells. N'-(3-ethoxy-4-hydroxybenzylidene)-1H-indole-7-carbohydrazide has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Furthermore, N'-(3-ethoxy-4-hydroxybenzylidene)-1H-indole-7-carbohydrazide has been studied as a potential anti-inflammatory agent, as it can inhibit the production of pro-inflammatory cytokines.
In agriculture, N'-(3-ethoxy-4-hydroxybenzylidene)-1H-indole-7-carbohydrazide has been investigated as a potential biopesticide. Studies have shown that N'-(3-ethoxy-4-hydroxybenzylidene)-1H-indole-7-carbohydrazide can inhibit the growth of certain plant pathogens, such as Fusarium oxysporum and Botrytis cinerea. N'-(3-ethoxy-4-hydroxybenzylidene)-1H-indole-7-carbohydrazide has also been shown to have antifungal properties against various plant pathogens.
In materials science, N'-(3-ethoxy-4-hydroxybenzylidene)-1H-indole-7-carbohydrazide has been studied for its potential applications in organic electronics. N'-(3-ethoxy-4-hydroxybenzylidene)-1H-indole-7-carbohydrazide has been shown to exhibit good electron transporting properties, making it a potential candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices.
特性
IUPAC Name |
N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-1H-indole-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-2-24-16-10-12(6-7-15(16)22)11-20-21-18(23)14-5-3-4-13-8-9-19-17(13)14/h3-11,19,22H,2H2,1H3,(H,21,23)/b20-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMJRKITUPBVRQ-RGVLZGJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC3=C2NC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC3=C2NC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1h-Indole-7-carboxylic acid,[(3-ethoxy-4-hydroxyphenyl)methylene]hydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1'-[(2E)-2-methyl-2-buten-1-yl]-N-(3-pyridinylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B6047628.png)
![4,7-dioxo-2-(1-piperidinyl)-5-(4-pyridinyl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B6047640.png)
![2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-[2-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)ethyl]acetamide](/img/structure/B6047645.png)
![1-sec-butyl-5-(difluoromethyl)-2-mercapto-7-(1-naphthyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6047650.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6047652.png)
![5-{1-[(2,2,3,3-tetrafluoropropoxy)acetyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6047660.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B6047677.png)


![1-[1-(3-phenylpropyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B6047693.png)
![N-[(2,2-dimethyl-1-phenylcyclopropyl)methyl]-N-methyl-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6047710.png)
![N-[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B6047716.png)
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[(3-methyl-4-pyridinyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6047722.png)